2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol
Overview
Description
The compound "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol" is a heterocyclic chemical structure that is part of a broader class of compounds with potential pharmacological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into related structures and synthetic methods that could be relevant for its synthesis and analysis. For instance, the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives is mentioned, which shares a similar scaffold to the compound of interest .
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, as seen in the novel one-pot synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives using 2-aminophenols, Meldrum's acid, and isocyanides . Additionally, the Baylis-Hillman reaction has been utilized to create derivatives of dihydrobenzo[b]oxepine, which could potentially be adapted for the synthesis of "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol" . The solid-phase synthesis approach is another method that could be relevant, as it allows for the preparation of derivatives with variable substitution, which might be applicable to the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using spectroscopic methods and X-ray diffraction 10. For example, the reassignment of certain benzazepin-5-ols to tetrahydro-2,5-epoxy-1H-1-benzazepines was confirmed by single-crystal X-ray structure determination . Similarly, the molecular structure of benzimidazole-tethered oxazepine hybrids was confirmed to align well with X-ray structures and was further analyzed using DFT studies10. These techniques could be applied to "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol" to elucidate its structure.
Chemical Reactions Analysis
The chemical reactions involving the synthesis and modification of tetrahydrobenzo[b]oxepin derivatives are diverse. For instance, the synthesis of tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives as potential anxiolytic agents involves the introduction of substituents such as methyl groups on the tetrahydrofuran ring . The reductive cyclization of Baylis-Hillman derivatives has also been used to create novel oxazepinones . These reactions could provide insights into the types of chemical modifications that "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from their synthesis and structural analysis. For example, the conformational analysis of dihydrobenzo[1,4]oxazepinones and tetrahydrobenzo[1,4]diazepin-5-ones through NMR suggests that these compounds favor a single conformation . The NLO properties of benzimidazole fused-1,4-oxazepines have been investigated, indicating potential applications in nonlinear optics10. These studies could inform the expected properties of "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol," such as its conformational stability and potential applications.
Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride is a unique chemical offered by Sigma-Aldrich . It’s part of a collection of unique chemicals provided for early discovery researchers .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided .
- Results or Outcomes : As this product is offered for early discovery research, the results or outcomes obtained from its use would depend on the specific experiments conducted by the researchers .
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Scientific Field: Medicinal Chemistry
- Application : Thiophene and its substituted derivatives, which are structurally similar to 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
- Methods of Application : The methods of application or experimental procedures would depend on the specific therapeutic property being explored .
- Results or Outcomes : Thiophene and its derivatives have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
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Scientific Field: Cancer Research
- Application : The 2-(3’,4’,5’-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative, a compound structurally similar to 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol, has been identified as a new antiproliferative agent that inhibits cancer cell growth .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : This compound has been found to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .
-
Scientific Field: Medicinal Chemistry
- Application : 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride is offered by Sigma-Aldrich . It’s part of a collection of unique chemicals provided for early discovery researchers .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided .
- Results or Outcomes : As this product is offered for early discovery research, the results or outcomes obtained from its use would depend on the specific experiments conducted by the researchers .
-
Scientific Field: Medicinal Chemistry
- Application : Thiophene and its substituted derivatives, which are structurally similar to 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
- Methods of Application : The methods of application or experimental procedures would depend on the specific therapeutic property being explored .
- Results or Outcomes : Thiophene and its derivatives have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
-
Scientific Field: Cancer Research
- Application : The 2-(3’,4’,5’-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative, a compound structurally similar to 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol, has been identified as a new antiproliferative agent that inhibits cancer cell growth .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : This compound has been found to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .
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Scientific Field: Medicinal Chemistry
- Application : 4-Amino-3,4-dihydrobenzo[b]oxepin-5 (2H)-one hydrochloride is a unique chemical offered by Sigma-Aldrich . It’s part of a collection of unique chemicals provided for early discovery researchers .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided .
- Results or Outcomes : As this product is offered for early discovery research, the results or outcomes obtained from its use would depend on the specific experiments conducted by the researchers .
-
Scientific Field: Medicinal Chemistry
- Application : 4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5 (2H)-one hydrochloride is another unique chemical offered by Sigma-Aldrich . It’s also part of a collection of unique chemicals provided for early discovery researchers .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided .
- Results or Outcomes : As this product is offered for early discovery research, the results or outcomes obtained from its use would depend on the specific experiments conducted by the researchers .
-
Scientific Field: Cancer Research
- Application : Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate, a compound structurally similar to 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol, has been identified as a new apoptosis-inducing agent for breast cancer .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : This compound has been found to inhibit cancer cell growth .
Safety And Hazards
properties
IUPAC Name |
2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZWTYXMABCBFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2OC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311280 | |
Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol | |
CAS RN |
20426-87-3 | |
Record name | 20426-87-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.